molecular formula C20H17N5O B2842953 N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide CAS No. 1203002-70-3

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide

Cat. No.: B2842953
CAS No.: 1203002-70-3
M. Wt: 343.39
InChI Key: BPJNSXXHNQYQKT-UHFFFAOYSA-N
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Description

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole core with a pyridazinylamino phenyl group, making it a valuable subject for studies in medicinal chemistry, pharmacology, and material science.

Scientific Research Applications

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide has several scientific research applications:

Mechanism of Action

Target of Action

Similar compounds have been known to inhibit the activity of tyrosine kinases , which play a crucial role in the signal transduction pathways and control cellular activities such as cell growth, differentiation, and metabolism.

Mode of Action

It’s known that many small molecules exert their anticancer activities by binding with dna, thereby altering dna replication and inhibiting the growth of tumor cells . The compound forms infinite H-bonded chains through its amide, amine, and pyrimidine groups .

Biochemical Pathways

It’s known that the inhibition of tyrosine kinases can disrupt various cellular processes, leading to the inhibition of cell growth and proliferation . Additionally, the compound has shown significant anti-angiogenic activity, suggesting it may interfere with the formation of blood vessels .

Pharmacokinetics

The synthesis of similar compounds has been studied , which could provide insights into the compound’s bioavailability and pharmacokinetic profile.

Result of Action

The compound has shown significant anti-angiogenic and DNA cleavage activities . These activities suggest that the compound may inhibit the formation of blood vessels (anti-angiogenesis) and interact with DNA, potentially leading to the inhibition of tumor cell growth.

Action Environment

The synthesis of similar compounds has been studied under various conditions , suggesting that environmental factors such as temperature, pH, and the presence of other substances could potentially influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be performed at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is also common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups on the compound are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles, and electrophiles under various conditions, including the presence of catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized products, depending on the substituents introduced.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-((6-methylpyridazin-3-yl)amino)phenyl)-1H-indole-3-carboxamide stands out due to its unique combination of an indole core and a pyridazinylamino phenyl group. This structure imparts specific chemical and biological properties that make it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[4-[(6-methylpyridazin-3-yl)amino]phenyl]-1H-indole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N5O/c1-13-6-11-19(25-24-13)22-14-7-9-15(10-8-14)23-20(26)17-12-21-18-5-3-2-4-16(17)18/h2-12,21H,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJNSXXHNQYQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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